molecular formula C27H19N3O2 B2868736 4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 477537-78-3

4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide

Cat. No.: B2868736
CAS No.: 477537-78-3
M. Wt: 417.468
InChI Key: KQOAAEDMIFCFKI-UHFFFAOYSA-N
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Description

4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzimidazole moiety fused to a phenyl ring, which is further connected to a benzoylbenzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride, followed by reduction and subsequent acylation reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell cycle regulation. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzimidazol-2-ylamino)phenyl]amine
  • N-[3-(benzoxazol-2-ylamino)phenyl]amine
  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline

Uniqueness

4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide stands out due to its unique structural features that confer specific biological activities. Its ability to target multiple pathways and induce apoptosis makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c31-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)27(32)28-22-10-6-9-21(17-22)26-29-23-11-4-5-12-24(23)30-26/h1-17H,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOAAEDMIFCFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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